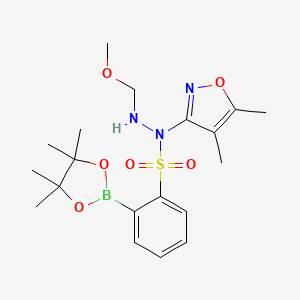
1-(3-Bromo-2-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6BrIO It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Bromo-2-iodophenyl)ethanone typically involves the bromination and iodination of acetophenone derivatives. One common method includes the reaction of 3-bromoacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(3-Bromo-2-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Reduction Reactions: The carbonyl group of the ethanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Applications De Recherche Scientifique
1-(3-Bromo-2-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate for various synthetic pathways.
Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The presence of iodine allows for the incorporation of radioactive isotopes, which can be used in positron emission tomography (PET) imaging.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its unique structure may contribute to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-iodophenyl)ethanone depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and iodine atoms, which activate the carbonyl group towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions .
Comparaison Avec Des Composés Similaires
1-(3-Bromo-2-iodophenyl)ethanone can be compared with other halogenated ketones, such as:
2-Bromo-1-(3-iodophenyl)ethanone: Similar in structure but with the bromine and iodine atoms in different positions. This difference can lead to variations in reactivity and applications.
1-(3-Bromo-4-iodophenyl)ethanone:
2-Bromo-1-(4-iodophenyl)ethanone: This compound also exhibits unique reactivity due to the different positioning of the halogens.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications and research.
Propriétés
Formule moléculaire |
C8H6BrIO |
|---|---|
Poids moléculaire |
324.94 g/mol |
Nom IUPAC |
1-(3-bromo-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 |
Clé InChI |
BWQDZCSHXBLPDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC=C1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


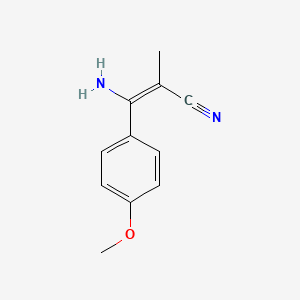

![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)
![L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)

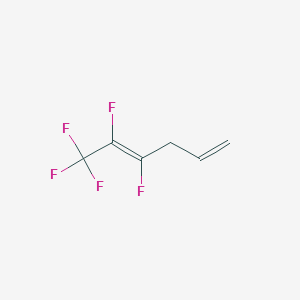
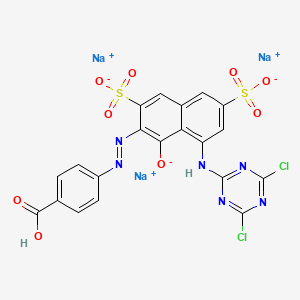
![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
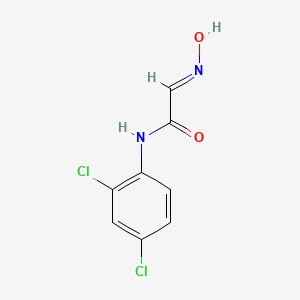

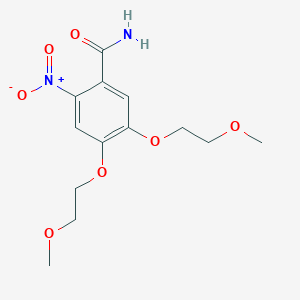
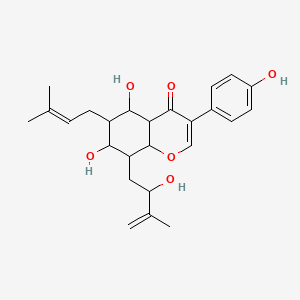
![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)
